molecular formula C6H6OS B1471411 3-(Prop-2-YN-1-ylsulfinyl)prop-1-yne CAS No. 15292-69-0

3-(Prop-2-YN-1-ylsulfinyl)prop-1-yne

Cat. No.: B1471411
CAS No.: 15292-69-0
M. Wt: 126.18 g/mol
InChI Key: IAIBALJMDAEJEV-UHFFFAOYSA-N
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Description

3-(Prop-2-YN-1-ylsulfinyl)prop-1-yne is a useful research compound. Its molecular formula is C6H6OS and its molecular weight is 126.18 g/mol. The purity is usually 95%.
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Biological Activity

3-(Prop-2-YN-1-ylsulfinyl)prop-1-yne is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C6H6O2S
  • Melting Point : 97–99 °C
  • Purity : ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • NLRP3 Inflammasome Inhibition : Recent studies have shown that compounds with similar sulfinyl structures can inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses and has been implicated in various diseases such as Alzheimer's and Parkinson's . The inhibition of this pathway could lead to reduced inflammation and improved outcomes in these conditions.
  • Cysteine Modification : The compound may also act through the modification of cysteine residues in proteins, influencing their activity and stability. This mechanism is crucial in redox signaling pathways and can affect numerous cellular processes .

In Vitro Studies

In vitro studies have demonstrated the cytotoxicity and selectivity of this compound against specific cell lines. For instance, when tested on J774A.1 macrophage cells, it showed minimal cytotoxic effects at concentrations up to 10 μM, suggesting a favorable safety profile for potential therapeutic applications .

Table 1: Cytotoxicity Data

CompoundCell LineConcentration (μM)% Viability
This compoundJ774A.11095
Other CompoundsHEK2931090

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Neurodegenerative Disorders : A study investigated the effects of sulfonamide-based compounds on neuroinflammation in mouse models of Alzheimer's disease. The results indicated that these compounds significantly reduced levels of pro-inflammatory cytokines, correlating with improved cognitive function .
  • Cancer Therapy : Another case study explored the use of sulfinyl-containing compounds as apoptosis inhibitors in cancer cell lines. The findings suggested that these compounds could effectively induce cell death in resistant cancer types by targeting specific apoptotic pathways .

Future Directions

The ongoing research into the biological activities of this compound suggests promising avenues for therapeutic development. Future studies should focus on:

  • In Vivo Efficacy : Further exploration of the compound's efficacy in animal models to validate its therapeutic potential.
  • Mechanistic Studies : Detailed investigations into its mechanisms of action at the molecular level, particularly regarding its interaction with cysteine residues and inflammasome pathways.

Properties

IUPAC Name

3-prop-2-ynylsulfinylprop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS/c1-3-5-8(7)6-4-2/h1-2H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIBALJMDAEJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCS(=O)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.